
バンコマイシン CDP-1
説明
Vancomycin CDP-1 is a crystalline degradation product of vancomycin, a tricyclic glycopeptide antibiotic. Vancomycin CDP-1 is formed by the hydrolytic loss of ammonia from vancomycin, resulting in a compound with two carboxyl groups. Unlike vancomycin, Vancomycin CDP-1 is biologically inactive .
科学的研究の応用
Pharmacokinetics and Therapeutic Monitoring
The pharmacokinetics of vancomycin, including its degradation to CDP-1, are crucial for effective therapeutic monitoring. Studies have shown that in patients with renal impairment, the accumulation of CDP-1 can lead to elevated serum levels of vancomycin due to cross-reactivity in immunoassays. This is particularly relevant in hemodialysis patients where accurate dosing is essential to avoid toxicity while ensuring efficacy against infections.
Key Findings:
- In patients undergoing hemodialysis, CDP-1 levels can interfere with immunoassays used to measure vancomycin concentrations, potentially leading to falsely elevated results .
- The prolonged exposure of vancomycin in such patients allows for higher accumulation rates of CDP-1, necessitating careful monitoring and adjustment of dosing regimens .
Immunoassay Interference
CDP-1 poses a challenge in the clinical measurement of vancomycin due to its structural similarity. It can cross-react with anti-vancomycin antibodies used in various immunoassays, leading to inaccurate serum concentration readings.
Implications:
- The presence of CDP-1 can cause overestimation of vancomycin levels, particularly in patients with renal dysfunction where drug accumulation is common .
- Accurate measurement techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are recommended for precise therapeutic monitoring .
Assay Type | Cross-Reactivity with CDP-1 | Recommendation |
---|---|---|
Chemiluminescent Microparticle Assay (CMIA) | Yes | Use LC-MS/MS for confirmation |
Kinetic Interaction of Microparticles in Solution (KIMS) | Yes | Prefer LC-MS/MS for accurate results |
Clinical Case Studies
Several case studies highlight the clinical implications of Vancomycin CDP-1 in treating infections:
- Case Study 1: A patient undergoing hemodialysis exhibited elevated vancomycin levels due to CDP-1 interference in standard immunoassays. Subsequent treatment adjustments based on LC-MS/MS results led to improved therapeutic outcomes .
- Case Study 2: In a cohort study involving chronic kidney disease patients, researchers found that the accumulation of CDP-1 correlated with adverse clinical outcomes due to misinterpretation of drug levels from immunoassays .
Conclusion and Future Directions
The presence of Vancomycin CDP-1 significantly impacts the clinical management of vancomycin therapy. Its potential for interfering with immunoassays necessitates the adoption of more reliable measurement techniques such as LC-MS/MS to ensure accurate dosing and effective treatment outcomes.
Future research should focus on:
- Developing standardized protocols for measuring vancomycin and its metabolites.
- Investigating the long-term effects of CDP-1 accumulation on patient health outcomes.
- Exploring alternative therapeutic strategies that mitigate the impact of CDP-1 on treatment efficacy.
作用機序
Target of Action
Vancomycin CDP-1 is a biologically inactive crystalline degradation product of Vancomycin . The primary target of Vancomycin is the D-alanyl-D-alanine terminus of cell wall precursor units in bacteria . By binding to these termini, Vancomycin prevents their incorporation into the bacterial cell wall . This interaction is crucial for the antibacterial activity of Vancomycin .
Mode of Action
Vancomycin works by inhibiting cell wall synthesis in bacteria . It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thus weakening the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The biochemical pathway affected by Vancomycin involves the synthesis of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall precursor units, Vancomycin prevents these units from being incorporated into the peptidoglycan matrix, which forms the major structural component of Gram-positive bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Vancomycin is a large glycopeptide compound with a complex pharmacokinetic profile, characterized by either a 2- or 3-compartment model . It is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Vancomycin has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg . The binding of Vancomycin to protein has been reported to range from 10% to 50% .
Result of Action
As Vancomycin CDP-1 is a biologically inactive degradation product of Vancomycin It has been found that cdp-1 can cross-react with anti-vancomycin antibodies, leading to high results, especially in patients with kidney injury .
Action Environment
The stability of Vancomycin and its degradation products can be influenced by the environment. For instance, a stable, ready-to-use, room-temperature aqueous solution of Vancomycin has been developed, where Trp inhibits CDP-1 degradation products by forming noncovalent, reversible, and dissociable molecular complexes via hydrophobic interaction with Vancomycin . This suggests that the action, efficacy, and stability of Vancomycin and its degradation products can be influenced by factors such as temperature and the presence of other compounds .
準備方法
Vancomycin CDP-1 is synthesized through the hydrolytic degradation of vancomycin. This process involves the loss of ammonia, leading to the formation of two crystalline degradation products, CDP-1-M and CDP-1-m . The reaction conditions typically involve aqueous solutions and controlled pH levels to facilitate the hydrolysis. Industrial production methods focus on optimizing these conditions to ensure high yield and purity of Vancomycin CDP-1 .
化学反応の分析
Vancomycin CDP-1 undergoes various chemical reactions, including:
Oxidation: Vancomycin CDP-1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Vancomycin CDP-1 into reduced forms, although these are less common.
Substitution: Substitution reactions involving Vancomycin CDP-1 can occur, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Vancomycin CDP-1 is structurally similar to vancomycin but differs in its biological activity. Similar compounds include:
Vancomycin: The parent compound, which is biologically active and used as an antibiotic.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action but different structure.
Ristocetin A: A glycopeptide antibiotic with primary amine groups, unlike the secondary amine functionality in vancomycin. Vancomycin CDP-1 is unique due to its formation through hydrolytic degradation and its use in chiral separation techniques.
生物活性
Vancomycin, a glycopeptide antibiotic, is primarily used to treat infections caused by Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its degradation product, crystalline degradation product-1 (CDP-1), has garnered attention due to its implications in therapeutic drug monitoring and potential interference in clinical settings. This article explores the biological activity of CDP-1, its impact on vancomycin efficacy, and relevant research findings.
Overview of CDP-1
CDP-1 arises from the spontaneous deamidation of asparagine in the vancomycin structure, particularly under conditions of high temperature and alkaline pH. It exists in two isomeric forms: CDP-1-M (major) and CDP-1-m (minor), both of which are considered biologically inactive as antibiotics but can cross-react with immunoassays designed to measure vancomycin levels, leading to falsely elevated results in patients .
Impact on Vancomycin Efficacy
Research indicates that CDP-1 may act as a functional antagonist to vancomycin, potentially diminishing its antimicrobial effectiveness. In vivo studies have shown that the presence of CDP-1 can affect the pharmacodynamics of vancomycin, particularly in relation to bacterial inoculum size and tissue penetration . The competitive binding between CDP-1 and vancomycin for bacterial targets may contribute to reduced therapeutic outcomes in certain patients.
Clinical Relevance
In patients with renal impairment, the clearance of vancomycin is delayed, leading to an accumulation of CDP-1. This accumulation can complicate therapeutic drug monitoring (TDM) since standard immunoassays may not differentiate between vancomycin and CDP-1 effectively . Accurate measurement is critical for appropriate dosing, especially in hemodialysis patients who are at higher risk for infections due to vascular access complications.
Quantitative Analysis
A high-performance liquid chromatography (HPLC) method has been developed for quantifying both vancomycin and CDP-1 in serum samples. This method demonstrated linearity over a range of concentrations and highlighted the challenges associated with accurately measuring CDP-1 due to its cross-reactivity with immunoassays .
Compound | Detection Method | Concentration Range | Coefficient of Variation (%) |
---|---|---|---|
Vancomycin | HPLC | 1 - 100 µg/ml | 3.3 - 8.6 |
CDP-1 | HPLC | 1 - 25 µg/ml | 2.8 - 5.2 |
Case Studies
A case series involving patients undergoing hemodialysis demonstrated that TDM was essential for optimizing vancomycin therapy. The study emphasized the need for alternative measurement techniques that can accurately account for the presence of CDP-1 without leading to dosage miscalculations .
特性
IUPAC Name |
49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMARHJAPWBNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74Cl2N8O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55598-85-1 | |
Record name | Vancomycin CDP-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。